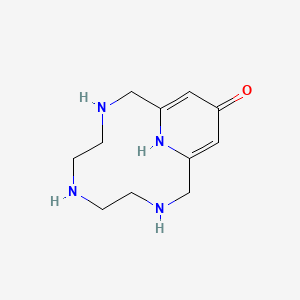

Pyclen-OH

Descripción

Historical Context and Evolution of Pyridinophane Chemistry

The study of polyazamacrocycles involves joint research efforts from both organic synthetic and inorganic or organometallic chemists. uniovi.es The historical development of macrocyclic ligands dates back to early investigations aiming to emulate natural systems like porphyrins and corrins, which play vital roles in biological processes. rsc.org The introduction of a pyridine (B92270) ring into the macrocyclic structure led to the development of pyridinophanes. The 12-membered tetra-aza pyridinophane, Pyclen, has been documented in chemical literature for over 30 years. tcu.edu The incorporation of a pyridine moiety into macrocycles was recognized early on for its unique attributes, such as conferring conformational rigidity and decreased basicity compared to macrocycles like cyclen (1,4,7,10-tetraazacyclododecane). rsc.orgchemrxiv.org This allows for the modulation of thermodynamic properties and complexation kinetics. rsc.org

The synthesis of pyridinophane derivatives has evolved to allow for various modifications, including the introduction of pendant arms and functionalization on the amine nitrogen atoms, to tune their geometric rigidity, electrochemical properties, and coordination environments. rsc.org Early synthetic routes often faced challenges, particularly in the purification of the desired macrocycles. rsc.org However, improved methodologies, such as selective dissolution methods upon protonation, have facilitated multi-gram scale synthesis of key precursors like N,N′-di(toluenesulfonyl)-2,11-diaza biosynth.com8pyridinophane (TsN4). rsc.org This has enabled the creation of libraries of symmetric and asymmetric pyridinophane-derived ligands, expanding their utility in coordination chemistry. rsc.org

Significance of Pyclen-OH Derivatives in Ligand Design

Pyclen-OH, specifically the derivative with a hydroxyl group at the 4-position of the pyridine ring, represents a significant advancement in Pyclen-based ligand design. rsc.org The introduction of functional groups on the pyridine ring, such as the hydroxyl group in Pyclen-OH, provides a handle to tune the characteristics and reactivity of the ligand and the redox activity of the metal chelated to the pyridinophane. rsc.org

Research has shown that the presence of the hydroxyl moiety in Pyclen-OH analogues significantly enhances certain properties, such as antioxidant activity. uniovi.es This modification can influence activity without compromising the chelation ability of the macrocycle. uniovi.es Furthermore, functionalizations on the pyridine ring can tune the electrochemical properties and thermodynamic stability of metal complexes formed with these ligands. rsc.org

Scope and Objectives of Pyclen-OH Research

Research involving Pyclen-OH and its derivatives is primarily focused on exploring their potential as versatile ligands for metal complexation and investigating the properties of the resulting metal complexes. A key objective is to understand how the hydroxyl functionalization impacts the ligand's coordination chemistry, including metal-binding affinities, complex stability, and kinetic inertness. rsc.orgchemrxiv.orgacs.org

Studies aim to elucidate the structural characteristics of Pyclen-OH metal complexes, often employing techniques like X-ray diffraction and NMR spectroscopy. rsc.orgacs.org For example, research on iron(III) complexes with Pyclen derivatives, including Pyclen-OH, has provided insights into their six-coordinate, distorted octahedral geometry. rsc.org

Another significant area of research involves evaluating the potential applications of Pyclen-OH metal complexes. Early studies indicated promising properties as antioxidants, particularly in targeting metal-based oxidative stress. uniovi.estcu.edumedkoo.com The chelation abilities of Pyclen-OH derivatives with transition and group 2 metals have also been demonstrated. uniovi.es Current research continues to explore the utility of Pyclen-OH and its metal complexes in various fields where tailored metal coordination is crucial.

Detailed research findings on Pyclen-OH and its complexes often involve the determination of thermodynamic stability constants and kinetic parameters. Studies on related Pyclen-based ligands functionalized with picolinate (B1231196) arms have reported high thermodynamic stabilities and remarkable inertness of their lanthanide complexes. acs.orgresearchgate.net While specific detailed data for Pyclen-OH complexes may vary depending on the metal ion and experimental conditions, the research on related Pyclen derivatives provides valuable context for the potential of Pyclen-OH in forming stable metal complexes.

Research also investigates the influence of the hydroxyl group on the electrochemical behavior of the metal complexes. Studies comparing Pyclen-OH complexes with those of unsubstituted Pyclen and other functionalized derivatives have shown that the functional group on the pyridine ring can tune the electrochemical properties. rsc.org

The scope of Pyclen-OH research extends to exploring its potential in developing new materials and catalysts, leveraging the ability of the pyridinophane scaffold to coordinate earth-abundant transition metals. tcu.edu The development of metal complexes with specific reactivities is an ongoing objective.

Table 1: Selected Research Findings on Pyclen Derivatives (Illustrative)

| Ligand Type (Pyclen Derivative) | Metal Ion | Key Finding(s) | Reference |

| Pyclen-OH (4-hydroxyl) | Fe(III) | Forms six-coordinate, distorted octahedral complexes; functionalization tunes electrochemical properties. | rsc.org |

| Pyclen-OH analogues | Various | Enhanced antioxidant activity; demonstrated chelation abilities with transition and group 2 metals. | uniovi.es |

| Pyclen-based with picolinate | Gd(III) | High thermodynamic stability (log K > 19); varied water exchange rates depending on isomer. | acs.org |

| Pyclen-based with picolinate | Tb(III) | Highly luminescent complexes; luminescence lifetimes indicate coordinated water molecule. | acs.org |

| Pyclen | Zn(II) | Forms pentacoordinate complexes; weakest Brønsted-Lowry acid among studied cyclen/pyridinophane Zn complexes. | osti.gov |

Structure

3D Structure

Propiedades

IUPAC Name |

3,6,9,15-tetrazabicyclo[9.3.1]pentadeca-1(14),11-dien-13-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N4O/c16-11-5-9-7-13-3-1-12-2-4-14-8-10(6-11)15-9/h5-6,12-14H,1-4,7-8H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXOLIZMRIDAGHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=CC(=O)C=C(N2)CNCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Pyclen Oh and Its Functionalized Analogues

Foundational Macrocyclization Approaches

The primary strategy for constructing the pyclen macrocycle is the Richman-Atkins reaction, a versatile method for synthesizing polyamine macrocycles.

Richman-Atkins Methodologies for Hydroxyl-Substituted Pyclen-OH.

The Richman-Atkins procedure is a robust synthetic method for preparing pyclen-type ligands, particularly those with simpler structures. uniovi.es This approach generally involves the reaction of a 2,6-difunctionalized pyridine (B92270) derivative with a protected triamine. uniovi.es For the synthesis of hydroxyl-substituted Pyclen-OH macrocycles, such as L1 and L2, Green and co-workers utilized a typical Richman-Atkins macrocyclization. This involved the reaction of benzyloxy-protected pyridine derivatives with a nosyl-protected triamine, followed by the removal of the protecting groups. uniovi.es The presence of the hydroxyl moiety in these synthesized ligands was shown to significantly enhance their antioxidant activity. uniovi.es

Optimization of Macrocyclization Conditions and Yields.

While the Richman-Atkins procedure is widely used and generally provides good yields despite the unfavorable entropic factor, the introduction of additional substituents can lead to longer and more tedious synthetic sequences involving protection-deprotection steps. uniovi.es The preparation of triamines with specific substitutions is required to introduce different groups at each nitrogen atom of the macrocycle. uniovi.es

Optimization efforts for macrocyclization conditions have explored various parameters, including the choice of base and solvent. For instance, in the synthesis of an oxygen-containing pyclen derivative (O-pyclen), the macrocyclization step was carried out in a dry solvent under an inert atmosphere using K₂CO₃ as a base. mdpi.com Various bases, including Na₂CO₃, K₂CO₃, Cs₂CO₃, DIPEA, and TEA, were tested to improve the macrocyclization yield, recognizing the importance of the cation's template effect. mdpi.com

Studies on macrocyclization reactions have also utilized machine-learning-augmented data to reveal kinetic features and optimize conditions for higher yields. nih.gov For example, in the macrocyclization of a pyridylcarbazole monomer, the choice of catalyst (Brønsted acids like TfOH, p-TsOH, CF₃COOH, or Lewis acids like AlCl₃, FeCl₃, BF₃·Et₂O) and solvent (e.g., 1,2-dichloroethane, DCM, 1,1,2,2-tetrachloroethane) significantly impacted the yield of the cyclic product. nih.gov Strong Brønsted acids like TfOH were found to be effective, and adequate catalyst concentration was essential. nih.gov

Regioselective Functionalization Strategies

Following macrocyclization, regioselective functionalization is often employed to introduce specific groups onto the pyclen scaffold, tailoring its properties for various applications.

Introduction of Hydroxyl Groups on the Pyridine Ring.

The introduction of hydroxyl groups onto the pyridine ring of pyclen derivatives can be achieved through specific synthetic routes. As mentioned earlier, the synthesis of hydroxyl-substituted Pyclen-OH macrocycles has been demonstrated using Richman-Atkins macrocyclization with benzyloxy-protected pyridine precursors, followed by deprotection. uniovi.es The functionalization of the pyridine moiety adds a method for tuning the reactivity of the ligand and the redox activity of chelated metals. nih.gov While synthetic barriers have historically limited the reporting of pyridinophanes with functionalized pyridine rings, recent work has shown the synthesis of ligands with an -OH group at the 4-position of the pyridine ring. nih.gov

Alkylation and Acylation of Secondary Amine Sites.

Alkylation and acylation of the secondary amine sites within the pyclen macrocycle are common strategies for introducing pendant arms or modifying the ligand's properties. Regiospecific N-functionalization is crucial for synthesizing asymmetrical pyclen derivatives. rsc.org

Methods for selective alkylation of secondary amines exist, often involving the reaction of an alkyl halide with a secondary amine in the presence of a base. researchgate.net For instance, a general method for the direct formation of tertiary amines via direct N-alkylation of secondary amines by alkyl halides in acetonitrile (B52724) in the presence of Huenig's base has been reported. researchgate.net This procedure is noted for its functional group tolerance and operational convenience. researchgate.net Another approach involves the selective mono-N-alkylation of primary amines to produce secondary amines using alkyl halides in anhydrous solvent with a cesium base, potentially enhanced by molecular sieves or tetrabutylammonium (B224687) iodide. google.com While these methods focus on secondary or primary amines in general, the principles can be adapted for the secondary amines within the pyclen macrocycle.

Acylation of amine groups is also a common derivatization technique for amines. rsc.org

Incorporation of Pendant Arms (e.g., Picolinate (B1231196), Acetate).

The incorporation of pendant arms like picolinate and acetate (B1210297) groups onto the pyclen framework is a key strategy to create ligands with enhanced chelating abilities and tailored properties for applications such as metal ion complexation.

Pendant arms are typically introduced by alkylating the nitrogen atoms of the macrocycle with appropriately functionalized precursors. For pyclen-based ligands bearing pendant picolinate arms, synthesis can involve the functionalization of secondary amines of a protected pyclen derivative by reaction with a halogenated derivative such as a picolinate ester in the presence of a base. acs.org Regiospecific protection of one of the amine nitrogen atoms of the macrocycle, for example, using Boc and Alloc protecting groups, can be employed to control the functionalization pattern and synthesize regioisomers with pendant arms at specific positions (e.g., 3,9- or 3,6-). nih.govresearchgate.net

The introduction of two picolinate antennas at positions 3 and 9 of a pyclen derivative has been reported. chemrxiv.org An analogous synthetic sequence involved using a pyclen derivative and mesylated picolinate for the synthesis of a Eu(III) complex. chemrxiv.org The synthesis of a Gd(III) complex bearing a single picolinate antenna at position 3 also required a disubstituted pyclen ligand and a more elaborate picolinate. chemrxiv.org

Similarly, pyclen derivatives functionalized with acetate pendant arms have been synthesized. researchgate.net The preparation of a 3,6-diacetate ligand involved a five-step synthesis from pyclen oxalate (B1200264) by protecting one of the secondary amine groups using Alloc protecting chemistry. researchgate.net

The arrangement of these pendant arms significantly influences the properties of the resulting metal complexes, including stability, relaxivity, and luminescence. nih.govacs.org For instance, regioisomers of pyclen ligands functionalized with picolinate and acetate pendants have shown different coordination behavior and stability. acs.org

Orthogonal Protection/Deprotection Schemes

Orthogonal protection/deprotection strategies are crucial in the synthesis of complex molecules with multiple reactive functional groups, such as substituted pyclen derivatives like Pyclen-OH. This approach allows for the selective deprotection of one functional group under specific conditions without affecting other protected groups in the molecule organic-chemistry.orglibretexts.org. This is particularly important when synthesizing functionalized pyclen ligands where different nitrogen atoms or other positions on the macrocycle or appended groups require distinct modifications.

In the synthesis of hydroxyl-substituted pyclen-OH macrocycles, a typical approach described involves the Richman-Atkins macrocyclization of benzyloxy-protected pyridine derivatives with a nosyl-protected triamine, followed by the removal of all protecting groups uniovi.es. This implies the use of protecting groups that can be removed sequentially under different conditions.

For instance, in peptide synthesis, which shares similar challenges with multi-functional molecules, orthogonal protecting group strategies are well-established. Examples of orthogonal protecting groups include those removed by acid (e.g., Boc, Mmt, Trt, DMT, MOM, MMT, PMB, THP), base (e.g., Fmoc, Acetyl, Benzoyl), hydrogenolysis (e.g., Benzyl, MMT, Trityl), or specific reagents like hydrazine (B178648) (e.g., Dde, ivDde, Dmab) or thiols (e.g., t-butylthio, STmp) libretexts.orgmdpi.comsigmaaldrich.comumich.edu. Photolabile protecting groups are also used, removable by UV irradiation mdpi.com. The selection of a protecting group depends on its stability throughout the synthetic steps and the conditions required for its removal, which must not interfere with other functional groups organic-chemistry.org.

Specific examples of orthogonal protection in the context of macrocycle synthesis or related complex molecules include the use of Boc and Alloc protecting groups for the regiospecific protection of amine nitrogen atoms in pyclen-based ligands functionalized with pendant arms chemrxiv.org. The use of tosyl protection for amine groups during macrocyclization has also been reported, with subsequent deprotection using strong acid mdpi.com.

While the search results provide general principles and examples of orthogonal protection schemes in related syntheses, detailed specific orthogonal protection/deprotection schemes solely focused on Pyclen-OH synthesis are not extensively detailed. However, the principles observed in the synthesis of hydroxyl-substituted pyclen derivatives using benzyloxy and nosyl groups, and the use of Boc and Alloc in functionalized pyclen synthesis, highlight the application of orthogonal strategies in this field uniovi.eschemrxiv.org.

Synthesis of Pyclen-Type Macrocycles with Heteroatom Substitution (e.g., 6-O-Pyclen)

The synthesis of pyclen-type macrocycles with heteroatom substitution involves replacing one or more nitrogen atoms in the cyclen core with other heteroatoms, such as oxygen or sulfur. This modification can significantly impact the macrocycle's properties, including its basicity and metal complexation capabilities mdpi.commdpi.commdpi.compsu.edu.

The preparation of oxygen-substituted pyclen-like macrocycles, such as 6-O-Pyclen, has been reported. One synthetic route for 6-O-Pyclen involves the condensation of a bis(2-aminoethyl)ether derivative with a pyridine derivative uniovi.es. Specifically, a previously described bis(2-aminoethyl)ether was used in conjunction with a pyridine derivative in a Richman-Atkins macrocyclization uniovi.es. Tosyl protection was employed for the amine groups in the bis(2-aminoethyl)ether starting material to reduce by-product formation during cyclization mdpi.com. The core ligand was assembled in good yield using this method uniovi.es. Subsequent direct deprotection of the tosyl groups using concentrated sulfuric acid at elevated temperatures afforded 6-O-Pyclen in moderate to nearly quantitative yield uniovi.esmdpi.com.

Another synthesis of O-pyclen involved the condensation of a tosyl-protected diamine, derived from bis(2-chloroethyl)ether, with a dichloride compound mdpi.com. The macrocyclization step was carried out in dry solvent under an inert atmosphere using K₂CO₃ as a base, with various bases tested to optimize the yield mdpi.com. Deprotection of the tosyl groups using concentrated H₂SO₄ at elevated temperatures yielded O-pyclen mdpi.com.

The incorporation of an etheric oxygen atom into the pyclen framework, as in 6-O-Pyclen or O-pyclen, results in a ligand that is less basic than its all-nitrogen analogue due to the non-protonable oxygen atom mdpi.com. Studies on the metal complexation properties of these oxa-aza macrocycles show that they can form stable complexes with metal ions, such as Mn(II), and the rigidity conferred by the incorporated heteroatom can influence the stability compared to more flexible analogues mdpi.commdpi.com.

The synthesis of other aza-oxa macrocycles has also been explored, often involving the use of building blocks containing both nitrogen and oxygen atoms and employing cyclization strategies like the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction mdpi.com. These approaches allow for tuning the properties of the macrocycles by varying the type and number of heteroatoms mdpi.compsu.edu.

Coordination Chemistry of Pyclen Oh and Pyclen Derivatives with Metal Ions

Fundamental Principles of Pyclen-Metal Ion Interaction

Influence of Pyridine (B92270) Moiety on Coordination Environment and Rigidity.osti.govnih.govresearchgate.net

The incorporation of a pyridine ring into the 12-membered tetraazamacrocycle framework of pyclen significantly restricts the coordination environment around a complexed metal ion. osti.gov This structural constraint is a defining feature of pyclen-based ligands. The pyridine moiety introduces a degree of rigidity to the macrocycle, influencing the resulting geometry of the metal complex. osti.gov In metal complexes of pyclen, the tetraazamacrocycle often forces a specific, restricted geometry about the metal center, which can be crucial for catalytic applications, such as the fixation of CO2 by zinc(II) complexes. osti.gov

Modifications to the pyridine ring itself can be used to fine-tune the electronic properties and thermodynamic stability of the resulting metal complexes. researchgate.netrsc.org For instance, the addition of electron-donating or electron-withdrawing groups to the 4-position of the pyridine ring can alter the electrochemical properties of the daughter complexes. rsc.orgrsc.org This ability to modulate the ligand's electronic character without drastically changing the coordination geometry provides a powerful tool for designing complexes with specific reactivity. researchgate.net

Chelation Ability and Denticity of Pyclen-OH Ligands.nih.govchemrxiv.org

Pyclen-OH and its derivatives are effective chelating agents, capable of binding to metal ions through multiple donor atoms. The parent pyclen macrocycle typically acts as a tetradentate ligand, coordinating through the four nitrogen atoms of the macrocyclic ring. However, the denticity can be increased by the introduction of pendant arms. For example, pyclen-diacetate derivatives, such as 3,6-PC2A and 3,9-PC2A, act as hexadentate ligands, coordinating through the four nitrogen atoms of the macrocycle and the two oxygen atoms of the acetate (B1210297) groups. chemrxiv.orgacs.orgnih.gov This hexadentate coordination leaves one available site on the metal ion for a water molecule to coordinate, a crucial feature for applications like MRI contrast agents. chemrxiv.orgacs.orgnih.gov

The specific arrangement of these donor atoms leads to the formation of stable, multi-ring chelate structures around the metal ion. Some pyclen-based chelating agents have even been shown to exhibit heptacoordination with certain metal ions, such as Ga(III), which deviates from the more common hexacoordination. nih.gov This demonstrates the versatility of the pyclen scaffold in accommodating different metal ion coordination preferences.

Complexation with Transition Metal Ions

The unique properties of pyclen-based ligands make them suitable for complexing a variety of transition metal ions, leading to complexes with interesting structural, electronic, and dynamic properties.

Iron(II/III) Complexes: Structural Elucidation and Electronic Properties.osti.govnih.gov

Iron complexes of pyclen derivatives have been synthesized and characterized to understand how modifications to the ligand framework affect the properties of the resulting complexes. researchgate.netrsc.org X-ray diffraction analysis of several iron(III) complexes with pyclen ligands functionalized at the 4-position of the pyridine ring reveals a six-coordinate, distorted octahedral geometry. nih.gov The coordination sphere typically consists of the four nitrogen donor atoms from the pyclen macrocycle and two cis-coordinated chlorine atoms. rsc.org

The electronic properties of these iron complexes can be systematically tuned by altering the functional groups on the pyridine ring. researchgate.netrsc.org Cyclic voltammetry studies have shown that the redox potential of the Fe(III)/Fe(II) couple can be adjusted by introducing either electron-donating or electron-withdrawing substituents. researchgate.net The stability of these complexes is also influenced by these modifications. Potentiometric titrations have indicated that the binding affinity for both iron(II) and iron(III) generally decreases as the electron-withdrawing character of the pyridine substituent increases. nih.gov

| Complex | Fe–N(py) (Å) | Avg. Fe–N(amine) (Å) | N(2)–Fe–N(4) (°) | N(1)–Fe–N(3) (°) |

|---|---|---|---|---|

| FeL1 (OH) | 2.113(2) | 2.258 | 84-87 | 147-148 |

| FeL2 (H) | 2.118(3) | 2.261 | 84-87 | 147-148 |

| FeL3 (Cl) | 2.124(2) | 2.259 | 84-87 | 147-148 |

| FeL4 (CF3) | 2.129(2) | 2.260 | 84-87 | 147-148 |

| FeL6 (NO2) | 2.131(2) | 2.263 | 84-87 | 147-148 |

Manganese(II) Complexes: Coordination Sphere and Water Exchange Dynamics.nih.govacs.orgacs.orgresearchgate.net

Manganese(II) complexes of pyclen derivatives are of particular interest due to their potential application as contrast agents in Magnetic Resonance Imaging (MRI). acs.org A key feature of these complexes is the presence of a water molecule coordinated to the Mn(II) ion, which is essential for their relaxivity. acs.orgnih.gov The rigid pyclen-diacetate ligands, for example, form stable complexes with Mn(II) that have one inner-sphere water molecule. chemrxiv.orgacs.orgnih.gov

The dynamics of the exchange of this coordinated water molecule with the bulk solvent is a critical parameter for MRI applications. mdpi.com For Mn(II) complexes of pyclen diacetates like [Mn(3,6-PC2A)(H₂O)] and [Mn(3,9-PC2A)(H₂O)], the coordinated water molecule exhibits fast exchange kinetics. acs.orgnih.gov The water exchange rate (kex²⁹⁸) for these complexes is on the order of 10⁸ s⁻¹, which is significantly faster than that of the uncomplexed Mn(II) aqua ion. acs.orgnih.govnih.gov This rapid water exchange contributes to the high relaxivity of these complexes. acs.orgnih.gov The rigidity of the ligand framework can influence this exchange rate; for instance, substituting a nitrogen donor in the macrocycle with an oxygen atom was found to decrease the water exchange rate. mdpi.com

| Complex | log KMnL | kex298 (s-1) | Number of Coordinated Water Molecules (q) |

|---|---|---|---|

| [Mn(3,6-PC2A)(H₂O)] | 15.53 | 140 x 10⁶ | 1 |

| [Mn(3,9-PC2A)(H₂O)] | 17.09 | 126 x 10⁶ | 1 |

| [Mn(3,9-OPC2A)(H₂O)] | N/A | 5.3 x 10⁷ | 1 |

Zinc(II) Complexes: Lewis Acidity and Ligand Binding Energies.nih.gov

Zinc(II) complexes of pyclen and related cyclen-based macrocycles exhibit interesting Lewis acidic properties. nih.govmdpi.com The coordination of the macrocycle to the Zn(II) ion can modulate its Lewis acidity. researchgate.net For instance, the [(pyclen)Zn(II)] complex has been identified as a strong Lewis acid towards water. osti.gov The rigid and constraining nature of the pyclen ligand can lead to a specific coordination geometry around the zinc ion, which in turn influences its ability to accept electron density from incoming ligands. osti.gov

The geometry of these complexes is often square pyramidal, with the four nitrogen atoms of the macrocycle forming the base and an axial site available for coordination by another ligand. nih.gov The binding of ligands to the Zn(II) center in these complexes is influenced by both electronic and steric factors. Studies have shown that steric clashes between a coordinated ligand and the cyclen ring can affect the ligand binding affinity. nih.gov The Lewis acidity of the zinc(II) center can be enhanced by electron-withdrawing substituents on the ligand framework, leading to stronger coordination of axial ligands. nih.gov

Copper(II) Complexes: Structural Characterization and Formation

The coordination of Pyclen-OH and its derivatives with copper(II) ions leads to the formation of stable complexes, leveraging the N-donor atoms of the macrocyclic frame. While detailed structural characterization of the specific Cu(II)-Pyclen-OH complex is not extensively covered in the available literature, analysis of related copper(II) complexes with pyridinophane macrocycles provides significant insights. Modifications to the pyridine ring of the parent pyclen system serve to tune the redox potential and binding stability of the resulting Cu(II) complexes. researchgate.net

Studies on various copper(II) complexes with multidentate ligands containing pyridine moieties reveal common structural features. rsc.orgnih.gov For instance, mononuclear pentacoordinated copper(II) complexes often adopt a distorted trigonal bipyramidal geometry. nih.gov The formation of these complexes is confirmed through techniques like elemental analysis, UV-visible spectroscopy, and cyclic voltammetry. researchgate.netrsc.org Infrared spectroscopy can confirm the coordination of the metal ion to the ligand through the phenolic oxygen, imino-nitrogen, and pyridine nitrogen atoms. nih.gov

In dinuclear copper(II) complexes bridged by ligands such as acetate, a characteristic paddle-wheel structure is often observed. mdpi.com In such structures, the Cu-O bond lengths typically range from 1.962 to 1.983 Å, with Cu-N axial bond lengths between 2.149 and 2.201 Å. The Cu···Cu separation in these paddle-wheel structures is generally in the range of 2.600–2.692 Å. mdpi.com The assembly and resulting nuclearity of the copper complexes—whether mononuclear, dinuclear, or polynuclear—can be influenced by factors such as the specific ligand, the presence of co-ligands like hydroxide, and reaction conditions. nih.govresearchgate.netresearchgate.net

Complexation with Lanthanide(III) Ions

Thermodynamic Stability Constants and Kinetic Inertness of [Ln(Pyclen-OH)] Complexes

The most remarkable feature of these pyridine-rigidified macrocyclic complexes is their extraordinary kinetic inertness. rsc.orgjove.com Dissociation studies conducted in highly acidic conditions (5 M HClO4) and at elevated temperatures (90 °C) show that the decomposition of Ln(III)–H4pyta complexes is extremely slow, with half-lives of up to several hours. rsc.orgjove.comnih.gov This represents an inertness that is 100 to 10,000 times greater than that of the corresponding Ln(III)–H4dota complexes. For instance, at 50°C in 5 M acid, the [Ce(dota)]⁻ complex decomposes with a half-life of about 19 seconds, whereas the [Ce(pyta)]⁻ complex has a half-life of approximately 6 hours. nih.gov Similarly, lanthanide complexes with a cross-bridged cyclam derivative featuring two picolinate (B1231196) pendant arms show no dissociation for at least five months in 2 M HCl, demonstrating unprecedented kinetic inertness. acs.org This high degree of inertness is attributed to the rigid ligand structure which securely encapsulates the metal ion. rsc.orgjove.com

Thermodynamic Stability of Lanthanide Complexes

Comparison of stability constants (log KLnL) for complexes of H4pyta and other ligands at 25 °C.

| Ln(III) Ion | log KLnL (H4pyta) |

|---|---|

| La | 22.21 |

| Ce | 23.01 |

| Pr | 23.49 |

| Nd | 23.75 |

| Sm | 24.23 |

| Eu | 24.32 |

| Gd | 24.16 |

| Tb | 24.08 |

| Dy | 23.90 |

| Ho | 23.68 |

| Er | 23.63 |

| Tm | 23.51 |

| Yb | 23.48 |

| Lu | 23.23 |

Data sourced from literature. nih.gov

Water Exchange Rates and Hydration Numbers in Lanthanide Pyclen-OH Complexes

The number of water molecules coordinated to the lanthanide ion in a complex (the hydration number, q) and the rate at which they exchange with bulk water (kex) are critical parameters, particularly for imaging applications. rsc.org For lanthanide complexes of Pyclen-based ligands, these properties are influenced by the specific ligand architecture.

In studies of Ln(III) complexes with DODPA, a cyclen derivative with two pyridinecarboxylate pendants, luminescence lifetime measurements of the Eu(III) and Tb(III) complexes in aqueous solution indicated the presence of one inner-sphere water molecule (q = 1). acs.orgnih.govresearchgate.net However, a methylated analogue showed a hydration number of q = 0, demonstrating that subtle ligand modifications can displace the coordinated water molecule. acs.orgnih.gov

The water exchange rate can be finely tuned through ligand design. nih.gov For the [Gd(DODPA)]+ complex, a relatively fast water exchange rate (kex298) of 58 × 106 s–1 was determined through a simultaneous fitting of nuclear magnetic relaxation dispersion (NMRD) profiles and variable-temperature 17O NMR data. acs.orgnih.govresearchgate.net The water exchange kinetics for lanthanide ions generally show a trend where the exchange rate is lowest at the beginning and end of the series and reaches a maximum for the middle region lanthanides. acs.org This trend is explained by the interplay between the strength of the Ln–O bond and steric crowding around the metal ion. acs.orgrsc.org

Structural Analysis of Multimetallic Lanthanide Pyclen-OH Complexes

Pyclen-based ligands and related pyridinophanes can facilitate the formation of multimetallic, particularly dinuclear, lanthanide complexes. The structural characteristics of these assemblies depend on the ligand design and the specific lanthanide ion involved.

For example, the reaction of lanthanide nitrates with methyl 2-pyridyl ketoxime results in the formation of dinuclear complexes with the general formula [Ln2(O2CMe)4(NO3)2(mepaoH)2]. nih.gov In these structures, the two Ln(III) centers are quadruply bridged by two bidentate and two chelating-bridging acetate groups. Each nine-coordinate metal ion is further chelated by a bidentate mepaoH ligand and a bidentate nitrate group. The intramolecular Ln···Ln distances are short, approximately 3.80 Å for the Dy(III) complex and 3.88 Å for the Nd(III) complex, due to the extensive bridging. nih.gov

In complexes with larger, more flexible macrocycles containing pyridine units, the coordination number can change across the lanthanide series due to lanthanide contraction. For an 18-membered macrocycle functionalized with four acetamide arms, larger ions like La(III) and Sm(III) form 10-coordinate complexes in solution, while smaller ions from Tb(III) to Lu(III) form 9-coordinate species where one pendant arm remains uncoordinated. nih.gov This structural change highlights the influence of the lanthanide ion's ionic radius on the final coordination geometry of the complex. nih.gov

Impact of Ligand Modifications on Metal Complex Properties

Effects of Pyridine Ring Substitution on Metal Binding and Redox Potentials

Substituting functional groups at the 4-position of the pyridine ring in Pyclen-based macrocycles provides a powerful method to tune the electronic properties and thermodynamic stability of their metal complexes without altering the primary coordination geometry. researchgate.netnih.govrsc.org This strategy has been extensively studied for a series of iron(III) complexes with ligands ranging from those with electron-donating groups (EDG) like -OH (Pyclen-OH) to those with strong electron-withdrawing groups (EWG) like -NO2. nih.govresearchgate.net

Cyclic voltammetry studies on these iron(III) complexes show a clear trend: as the electron-withdrawing character of the pyridine substituent increases, the Fe(III)/Fe(II) redox potential becomes more positive. nih.govnih.gov For example, the half-cell potential (E1/2) shifts from -462 mV for the -OH substituted complex (FeL1) to -372 mV for the -NO2 substituted complex (FeL6). nih.govresearchgate.net This indicates that EWGs make the iron(III) center easier to reduce. nih.gov This tuning of the redox potential is achieved while the coordination geometry of the complexes remains virtually indistinguishable. rsc.orgnih.gov

These substitutions also impact thermodynamic stability. Ligands with EDGs, like Pyclen-OH, show a preference for the harder Fe(III) ion, resulting in more stable complexes. Conversely, ligands with strong EWGs favor the lower valent Fe(II) ion. researchgate.netsemanticscholar.org This effect is also evident in the metal-ligand bond lengths; the Fe–Npyridine bond is shortest in the complex with the strongest EDG and lengthens as the electron-withdrawing character of the substituent increases, weakening the bond. researchgate.netsemanticscholar.org These findings demonstrate that pyridine substitution is an effective handle for predictably regulating the electrochemical and thermodynamic properties of the corresponding metal complexes. nih.govrsc.org

Electrochemical and Thermodynamic Data

Impact of 4-position pyridine substitution on the redox potentials and formation constants of Iron complexes with Pyclen derivatives.

| Ligand | Substituent (R) | Fe(III)/Fe(II) E1/2 (mV vs Fc+/0) | log β (Fe(II)) | log β (Fe(III)) |

|---|---|---|---|---|

| L1 (Pyclen-OH) | -OH | -462 | 15.25 | 22.69 |

| L2 | -H | -453 | 14.39 | 21.03 |

| L3 | -Cl | -407 | 16.27 | 20.89 |

| L4 | -CF3 | -395 | 15.42 | 19.88 |

| L5 | -CN | -388 | 16.55 | 20.37 |

| L6 | -NO2 | -372 | N/A | 19.24 |

Data compiled from literature. nih.govresearchgate.net

Influence of Pendant Arms on Complex Stability and Functionality

The stability and functionality of metal complexes derived from the pyclen macrocycle are profoundly influenced by the nature and arrangement of pendant arms attached to the macrocyclic framework. These appended coordinating groups are essential in pre-organizing the ligand for metal ion binding, thereby enhancing both thermodynamic stability and kinetic inertness. The choice of pendant arms—ranging from carboxylates and picolinates to phosphonates and hydroxyl groups—allows for the fine-tuning of the resulting complex's properties, including its stability, selectivity for specific metal ions, and functionalities relevant to applications such as medical imaging and catalysis. chemrxiv.orgresearchgate.net

Detailed Research Findings

Research into pyclen-based ligands has demonstrated that even subtle modifications can lead to significant changes in coordination chemistry. The introduction of coordinating pendant arms onto the pyclen scaffold creates multidentate chelators that form highly stable complexes with a variety of metal ions, particularly lanthanides and transition metals. chemrxiv.org

Modifications to the Pyclen Backbone: The inherent properties of the pyclen structure can be modulated by functionalizing the pyridine ring, which in turn influences the stability of the resulting metal complexes. A study on iron(III) complexes with pyclen derivatives featuring different functional groups at the 4-position of the pyridine ring revealed a clear correlation between the electronic properties of the substituent and the thermodynamic stability of the complex. nih.govrsc.org As the electron-withdrawing character of the pyridine substitution increased, the thermodynamic stability of the corresponding iron(II) complexes decreased. nih.gov This demonstrates that modifications to the macrocyclic backbone can serve as a handle to tune the electrochemical properties and stability of the daughter complexes. nih.govrsc.orgresearchgate.net

The table below presents the thermodynamic stability constants and half-wave potentials for a series of Fe(III) complexes with pyclen ligands modified on the pyridine ring.

| Ligand | Pyridine Substituent | log β (Fe(III)) | log β (Fe(II)) | E1/2 (mV vs Fc+/0) |

|---|---|---|---|---|

| L1 | -OH | 20.8 | 10.3 | -462 |

| L2 | -H | 21.6 | 11.0 | -453 |

| L3 | -Cl | 20.6 | 10.8 | -411 |

| L4 | -CF3 | 18.8 | 11.4 | -390 |

| L5 | -CN | 18.9 | 10.3 | -388 |

| L6 | -NO2 | 18.3 | 9.7 | -372 |

Influence of Carboxylate and Picolinate Pendant Arms: The type and arrangement of pendant arms have a profound impact on complex stability. For instance, pyclen-based ligands functionalized with acetate and picolinate arms form highly stable complexes with Gd(III). The stability of these complexes is sensitive to the regioisomeric placement of the arms. A ligand with two acetate groups and one picolinate arm arranged asymmetrically forms a Gd(III) complex that is two orders of magnitude more stable than its symmetrical analogue. researchgate.net

Further studies comparing pyclen derivatives with two picolinate arms attached at different positions on the macrocycle highlight the importance of pendant arm organization. The ligand L5 (3,9-pc2pa) forms a Gd(III) complex with a higher thermodynamic stability (log KGdL = 20.47) compared to its regioisomer L6 (3,6-pc2pa), which has a log KGdL of 19.77. chemrxiv.orgnih.gov Similarly, for Mn(II) complexes, the 3,9-PC2A ligand, with acetate arms on opposite nitrogens, forms a more stable complex (log KMnL = 17.09) than the 3,6-PC2A analogue (log KMnL = 15.53), where the arms are on adjacent nitrogens. researchgate.net

These differences in stability also translate to kinetic inertness, a crucial factor for in vivo applications. The Gd(III) complex of L5 is remarkably inert towards acid-assisted dissociation. chemrxiv.orgnih.gov Likewise, lanthanide complexes with pyclen ligands bearing two picolinate and one acetate arm (L4) exhibit a dissociation half-life of 20 hours in 1 M HCl, significantly longer than the 50 minutes observed for its regioisomer (L3), underscoring the critical role of pendant arm placement in kinetic stability. nih.gov

Influence of Other Pendant Arms and Backbone Modifications: Replacing a secondary amine group in the pyclen backbone with an etheric oxygen atom, as in the H23,9-OPC2A ligand, results in lower ligand basicity. nih.gov Despite this, the conditional stability of its Mn(II) complex remains high and comparable to its nitrogen-containing analogue, H23,9-PC2A. nih.govmdpi.com Notably, the acid-assisted dissociation of the [Mn(3,9-OPC2A)] complex is considerably slower, indicating improved kinetic inertness. nih.gov

While less explored specifically for pyclen, phosphonate pendant arms are known to form highly stable complexes due to their dianionic nature at neutral pH. nih.gov For example, the Fe(III) complex with the TACN-based phosphonate ligand NOTP has a very high stability constant (log K = 29.6), which is even higher than its carboxylate analogue NOTA (log K = 28.3). nih.gov This suggests that pyclen derivatives with phosphonate arms would also be expected to form exceptionally stable complexes. The strong coordination of phosphonate groups can also promote significant second-sphere water interactions, which is a key functionality for MRI contrast agents. nih.gov

The data below summarizes the stability and kinetic properties of various metal complexes with functionalized pyclen derivatives.

| Ligand | Metal Ion | Stability Constant (log KML) | Conditional Stability (pM) | Dissociation Half-life (t1/2) |

|---|---|---|---|---|

| 3,9-PC2A | Mn(II) | 17.09 | 8.64 | 21 h (in excess Cu(II)) |

| 3,6-PC2A | Mn(II) | 15.53 | - | 63 h (in excess Cu(II)) |

| 3,9-OPC2A | Mn(II) | - | 8.69 | Slower dissociation than 3,9-PC2A |

| L3 (sym-pc1a2pa) | Gd(III) | 23.56 | 20.69 | 50 min (in 1 M HCl) |

| L4 (disym-pc1a2pa) | Gd(III) | 23.44 | 21.83 | 20 h (in 1 M HCl) |

| L5 (3,9-pc2pa) | Gd(III) | 20.47 | - | Remarkably inert |

| L6 (3,6-pc2pa) | Gd(III) | 19.77 | - | - |

Mechanistic and Reactivity Studies of Pyclen Oh Metal Complexes

Catalytic Applications of Pyclen-Derived Complexes

Metal complexes of pyclen-derived ligands, including those with hydroxyl functionalization, have been explored as catalysts for a range of chemical transformations. The nature of the metal center and the electronic and steric properties of the ligand play crucial roles in determining catalytic activity and selectivity.

Iron-Catalyzed C-C Bond Formation via C-H Functionalization.

Iron complexes bearing tetra-aza pyridinophane ligands, structurally related to Pyclen-OH, have demonstrated catalytic activity in C-C bond formation reactions via C-H functionalization nih.govworktribe.com. Specifically, iron(III) complexes of pyclen-based ligands have been investigated for their ability to catalyze the direct C-C coupling between arenes, such as pyrrole (B145914) or pyridine (B92270), and phenylboronic acid nih.govworktribe.com.

Research indicates that the electronic properties of substituents on the pyridine ring of the pyclen scaffold can influence the electronic properties of the iron center and, consequently, the catalytic activity nih.govrsc.org. Studies involving a series of pyclen-based ligands with different functional groups at the 4-position of the pyridine ring, including a hydroxyl group (L1), have shown a correlation between the iron redox potentials and the catalytic activity in C-C coupling reactions nih.gov. Electron-donating groups, such as the hydroxyl group in Pyclen-OH derivatives, tend to make the iron(III) complexes more thermodynamically favorable compared to their iron(II) congeners rsc.orgrsc.org. This tunability of electrochemical properties and thermodynamic stability through pyridine functionalization can impact the reactivity of these iron complexes in C-C bond formation rsc.orgrsc.orgresearchgate.net.

Mechanistic investigations into iron-catalyzed C-C coupling with related tetra-azamacrocyclic complexes suggest the involvement of mononuclear iron species as the true catalyst worktribe.com. While the precise role of the hydroxyl group in Pyclen-OH in the mechanism of iron-catalyzed C-C coupling requires further specific study, the broader research on functionalized pyclen iron complexes highlights the potential for tuning catalytic performance through ligand design nih.govrsc.orgrsc.orgresearchgate.net.

Manganese-Pyclen Complexes in Hydrogen Peroxide Disproportionation (Catalase Mimicry).

Manganese complexes of pyclen and its derivatives, including hydroxyl-substituted variants, have been studied as functional mimics of catalase enzymes, catalyzing the disproportionation of hydrogen peroxide (H₂O₂) into molecular oxygen and water researchgate.netrsc.orgnih.govresearchgate.netacs.org. This reaction is crucial for mitigating oxidative stress in biological systems rsc.orgnih.gov.

Studies comparing manganese complexes of pyclen (a pyridinophane, PyN₃) and cyclen (a related tetra-aza macrocycle, N₄) have shown that the inclusion of the pyridine ring in pyclen enhances the stability of higher oxidation states of manganese, which is important for catalytic activity nih.gov. Research indicates that both monomeric and dimeric manganese-pyclen species can be involved in the catalytic cycle of H₂O₂ disproportionation rsc.orgnih.govresearchgate.net. Spectroscopic investigations suggest that a dimeric [MnIII–(μ-O)₂–MnIV]³⁺ species plays an important role as an intermediate in the catalytic mechanism rsc.orgnih.gov.

The rigidity imparted by the pyridine ring in pyclen is considered a key factor in the increased turnover number (TON) and turnover frequency (TOF) values observed compared to cyclen complexes rsc.orgresearchgate.net. Substituents on the pyridine ring can further tune the redox potential of the manganese center, influencing the catalytic activity nih.gov. For instance, electron-donating groups like hydroxyl or methoxy (B1213986) substituents on the pyridine ring can lead to a negative shift in the redox potential (E₁/₂), indicating a stabilizing effect on the Mn(II) state nih.gov. This demonstrates that modifications to the pyclen ligand scaffold, such as the introduction of a hydroxyl group, can be used to fine-tune the catalytic performance of the resulting manganese complexes in H₂O₂ disproportionation nih.gov.

Data on the TON for H₂O₂ disproportionation catalyzed by dimeric manganese complexes of pyclen and cyclen show a higher efficiency for the pyclen complex. rsc.orgnih.gov

| Catalyst | TON (H₂O₂ Disproportionation) |

| [Mn₂(pyclen)₂(μ-O)₂]³⁺ | 22.5 ± 0.5 |

| [Mn₂(cyclen)₂(μ-O)₂]³⁺ | 9.5 ± 0.5 |

*Data derived from H₂O₂ disproportionation studies. rsc.orgnih.gov

Carbon Dioxide Valorization with Zn(II) and Fe(III)-Pyclen Catalysts.

Zinc(II) and Iron(III) complexes of pyclen ligands have been identified as suitable catalysts for the valorization of carbon dioxide, specifically in cycloaddition reactions with epoxides to form cyclic carbonates researchgate.netresearchgate.netgrafiati.comunimi.it. This process is of interest for utilizing CO₂ as a renewable carbon source researchgate.netresearchgate.net.

Studies have shown that both Zn(II) and Fe(III) pyclen complexes can effectively catalyze the cycloaddition of CO₂ to epoxides under relatively mild conditions researchgate.netresearchgate.netgrafiati.com. Research has also explored the possibility of using simpler catalytic systems based on ammonium (B1175870) ferrate and zincate salts, inspired by the positive results obtained with pyclen metal complexes researchgate.netresearchgate.net.

While detailed mechanistic studies specifically involving Pyclen-OH complexes in CO₂ valorization are not extensively detailed in the provided search results, the general activity of Zn(II) and Fe(III) pyclen complexes in this area highlights the potential for Pyclen-OH derivatives. The ability of the pyclen ligand to coordinate with these metal ions and facilitate the reaction pathway is key researchgate.netresearchgate.net. Further research could explore how the hydroxyl functionalization in Pyclen-OH influences the catalytic activity and mechanism in CO₂ cycloaddition reactions.

Antioxidant and Redox Chemistry of Pyclen-OH Systems

Pyclen-OH and related pyclen derivatives exhibit significant antioxidant properties, particularly in the context of mitigating oxidative stress induced by reactive oxygen species (ROS) and transition metal ions uniovi.esnih.govrsc.orggoogle.comdigitellinc.comnih.gov.

Mechanism of Oxidative Stress Inhibition.

The antioxidant activity of pyclen-based ligands, including hydroxyl-substituted ones, is attributed to their ability to chelate redox-active metal ions and scavenge free radicals nih.govrsc.orggoogle.comnih.gov. Transition metal ions like copper and iron can catalyze the formation of highly reactive radicals through Fenton or Haber-Weiss type reactions, contributing significantly to oxidative stress rsc.orgnih.govnih.govrsc.org. Pyclen-OH and its metal complexes can interfere with these processes by binding to metal ions, thereby preventing or reducing the generation of harmful ROS nih.govrsc.orggoogle.comnih.gov.

The pyridine backbone of the pyclen ligand itself contributes to the antioxidant capacity, and this activity can be enhanced by the presence of certain substituents uniovi.esnih.govgoogle.com. Pyclen derivatives have been shown to prevent cell death induced by oxidative stress in cellular assays nih.govgoogle.com.

Furthermore, some pyclen derivatives, such as hydroxyl-substituted pyridinophanes, have been shown to activate innate cellular antioxidant defense mechanisms, such as the upregulation of the Nuclear factor erythroid-2-related factor 2 (Nrf2) pathway and downstream antioxidant enzymes like glutathione-dependent glutaredoxins nih.gov. This suggests a dual mechanism of action: direct radical scavenging and metal chelation, coupled with the activation of cellular antioxidant responses nih.gov.

Role of Substituents on Antioxidant Activity.

The nature and position of substituents on the pyclen ligand, particularly on the pyridine ring, can significantly influence the antioxidant activity uniovi.esnih.gov. The presence of a hydroxyl moiety, as in Pyclen-OH, has been shown to enhance antioxidant activity uniovi.esgoogle.com.

Studies comparing pyclen derivatives with different substituents have indicated that electron-donating groups on the pyridine ring can increase the potency of their antioxidant activity nih.gov. For example, hydroxyl-substituted pyclen ligands have demonstrated superior antioxidant activity compared to unsubstituted pyclen in certain assays nih.govgoogle.com. This is potentially related to the influence of these substituents on the electronic properties of the pyridine ring and its ability to interact with or scavenge radicals, as well as their effect on the metal chelation properties of the ligand rsc.orgnih.gov.

Research on functionalized pyclen-based iron complexes has shown that substituents on the pyridine ring affect the thermodynamic stability of the complexes with different metal oxidation states, which could indirectly influence their behavior in redox processes related to oxidative stress rsc.orgrsc.org. The ability to tune the electronic properties of the metal center through ligand functionalization provides a handle for optimizing the antioxidant potential of these systems nih.govrsc.orgrsc.orgresearchgate.net.

| Ligand (Pyclen Derivative) | Relative Antioxidant Activity (vs. Trolox) |

| Pyclen (unsubstituted) | 0.4 |

| Other derivatives (Examples from search results, specific Pyclen-OH data not explicitly separated) | 0.23, 0.11, 0.15 |

Note: This table presents relative antioxidant activity based on Trolox equivalents from a study comparing pyclen and other derivatives. Specific, isolated data for Pyclen-OH compared to a comprehensive series was not available in the provided snippets, but the trend of enhanced activity with certain functionalizations, including hydroxyl, is supported. nih.gov

Advanced Spectroscopic and Analytical Characterization of Pyclen Oh Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural characterization of organic ligands like Pyclen-OH and their metal complexes in solution. Various NMR experiments provide detailed insights into the molecular structure, dynamics, and coordination environment.

Structural Elucidation using 1H and 13C NMR.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for confirming the successful synthesis and determining the structure of Pyclen-OH and its derivatives. The chemical shifts, splitting patterns, and integration of signals in ¹H NMR spectra provide information about the different proton environments within the molecule. Similarly, ¹³C NMR spectroscopy reveals the distinct carbon atoms and their chemical environments.

For instance, the ¹H NMR spectrum of a Pyclen-based ligand in D₂O shows characteristic signals corresponding to the protons of the pyridine (B92270) ring and the ethylene (B1197577) bridges of the macrocycle, as well as signals from any pendant arms rsc.org. The complexity of the ¹H NMR spectrum can increase significantly upon complexation with a metal ion due to changes in molecular symmetry and rigidity acs.org.

¹³C NMR spectra further support structural assignments by providing signals for each unique carbon atom. Studies on Pyclen-based ligands and their Yttrium(III) complexes show distinct sets of signals in the ¹³C NMR spectra, consistent with the expected molecular structures rsc.orgchemrxiv.orgchemrxiv.org. For a Yttrium(III) complex of a Pyclen-based ligand, the ¹³C NMR spectrum in D₂O can show multiple signals, indicative of the ligand's carbon framework and the influence of metal coordination rsc.org.

Table 1 provides representative ¹H and ¹³C NMR data for a Pyclen-based ligand (L2) and its Yttrium(III) complex (YL2) in D₂O.

| Nucleus | Chemical Shift (δ, ppm) - Ligand L2 (298 K) | Chemical Shift (δ, ppm) - Complex YL2 (328 K) | Assignment |

| ¹H | 8.12 (t), 8.04 (d), 7.99 (d), 7.90 (t), 7.49 (d) | 8.19 (t), 8.11 (d), 8.01 (t), 7.69 (d), 7.44 (d) | Pyridine |

| ¹H | 4.82 (s) | 4.58 (d), 4.11 (d) | CH₂ |

| ¹H | 4.07 (s) | 4.21 (s) | CH₂ |

| ¹H | 3.69 (s), 3.61 (m), 2.93 (s, br) | 3.56 (d), 3.04 (m), 2.74 (m), 2.16 (s, br) | Macrocycle CH₂ |

| ¹³C | 172.17, 168.64, 157.78, 152.89, 150.25, 146.36, 142.80, 131.30, 128.33, 125.60 | 181.79, 161.70, 160.97, 153.24, 144.85, 144.06, 127.82, 126.72, 123.72 | Carbonyl, Pyridine |

| ¹³C | 62.35, 60.08, 59.47, 56.09, 52.88 | 67.19, 66.24, 65.40, 62.66, 60.32 | Macrocycle CH₂, CH₂ |

Relaxometric Investigations: 17O NMR and 1H NMRD Profiles for Water Exchange Kinetics.

Relaxometric techniques, particularly ¹⁷O NMR and ¹H Nuclear Magnetic Relaxation Dispersion (NMRD), are crucial for studying the water exchange kinetics and the number of coordinated water molecules in paramagnetic metal complexes of Pyclen-OH derivatives. These parameters are vital for evaluating the potential of such complexes as MRI contrast agents.

Temperature-dependent ¹⁷O NMR measurements provide information about the water exchange rate (kex) between the coordinated water molecule and the bulk solvent mdpi.comnih.govresearchgate.net. The transverse relaxation rates of the ¹⁷O nucleus of water are measured as a function of temperature and fitted to theoretical models to extract kex and other parameters chemrxiv.orgmdpi.com.

¹H NMRD profiles, which measure the longitudinal relaxivity (r₁) as a function of magnetic field strength (or proton Larmor frequency), complement ¹⁷O NMR studies. mdpi.comnih.govresearchgate.netscispace.com. The shape of the NMRD profile is influenced by several parameters, including kex, the rotational correlation time (τR), and the number of inner-sphere water molecules (q) mdpi.com. By fitting the combined ¹⁷O NMR and ¹H NMRD data, these parameters can be determined, providing a comprehensive picture of the complex's relaxometric properties researchgate.netscispace.com.

Studies on Mn(II) complexes with Pyclen-based ligands have shown that these complexes typically accommodate one inner-sphere water molecule (q=1) nih.govresearchgate.netacs.orgsemanticscholar.orgnih.govrsc.org. The water exchange rates can vary depending on the specific ligand structure, with values in the range of 10⁶ to 10⁹ s⁻¹ reported for different Pyclen derivatives acs.orgsemanticscholar.orgnih.govrsc.orgresearchgate.netacs.org. For example, a Mn(II) complex with a 15-membered pyridine-based macrocyclic ligand containing one acetate (B1210297) pendant arm showed a water exchange rate of 4.5 × 10⁶ s⁻¹ at 298 K scispace.comrsc.org. In contrast, Mn(II) complexes with pyclen diacetate ligands exhibited faster exchange kinetics, with rates around 126-140 × 10⁶ s⁻¹ at 298 K acs.orgsemanticscholar.orgnih.gov. Gadolinium(III) complexes with Pyclen-based ligands have also been studied, showing water exchange rates that vary significantly with ligand structure, ranging from approximately 10⁶ to 87 × 10⁶ s⁻¹ researchgate.netacs.org.

Table 2 presents representative water exchange rate data for some metal complexes with Pyclen-based ligands.

| Metal Ion | Ligand Type (Pyclen-based) | kex (s⁻¹, 298 K) | Reference |

| Mn(II) | 15-membered macrocycle with one acetate arm | 4.5 × 10⁶ | scispace.comrsc.org |

| Mn(II) | Pyclen diacetate (3,6-PC2A) | 140 × 10⁶ | acs.orgsemanticscholar.orgnih.gov |

| Mn(II) | Pyclen diacetate (3,9-PC2A) | 126 × 10⁶ | acs.orgsemanticscholar.orgnih.gov |

| Gd(III) | Pyclen-picolinate (L6) | 1.06 × 10⁶ | researchgate.netacs.org |

| Gd(III) | Pyclen-picolinate (L5) | 87.1 × 10⁶ | researchgate.netacs.org |

Yttrium-89 NMR Spectroscopy for Complex Solution Behavior.

Yttrium-89 (⁸⁹Y) NMR spectroscopy is a valuable tool for investigating the solution behavior and coordination environment of diamagnetic Yttrium(III) complexes, which serve as excellent models for isoelectronic Lanthanide(III) complexes, including those of Gadolinium(III) used in MRI researchgate.netacs.orgacs.orgnih.gov. ⁸⁹Y is a spin-½ nucleus with low natural abundance and sensitivity, but its NMR signal is highly sensitive to the coordination environment chemrxiv.orgresearchgate.net.

⁸⁹Y NMR chemical shifts provide direct information about the number and nature of donor atoms coordinated to the Yttrium center chemrxiv.orgresearchgate.net. Studies on Yttrium(III) complexes with Pyclen-based ligands bearing picolinate (B1231196) pendant arms have utilized ⁸⁹Y NMR to confirm the formation of monomeric complexes in solution, even when the solid-state structure revealed trinuclear species chemrxiv.orgresearchgate.netacs.org. The ⁸⁹Y NMR shifts were found to be dependent on the coordination environment, allowing researchers to infer structural similarities between the solution and solid states acs.orgacs.orgnih.gov.

Two-dimensional (¹H, ⁸⁹Y) HMQC experiments are particularly useful for determining ⁸⁹Y NMR shifts, as they provide correlations between proton and yttrium nuclei, overcoming the low sensitivity of direct ⁸⁹Y detection acs.orgresearchgate.net. These experiments have shown cross-peaks between the ⁸⁹Y nucleus and various protons of the ligand, confirming the coordination of the ligand to the yttrium center researchgate.net. The ⁸⁹Y chemical shifts for Pyclen-based Y(III) complexes can range significantly depending on the ligand structure and coordination environment researchgate.net.

Mass Spectrometry Techniques for Compound and Complex Identification.

Mass spectrometry (MS), particularly Electrospray Ionization High-Resolution Mass Spectrometry (ESI-HR-MS), is widely used to confirm the molecular weight and identity of Pyclen-OH ligands and their metal complexes. ESI-MS is a soft ionization technique suitable for analyzing polar and charged molecules, making it ideal for coordination complexes.

ESI-HR-MS provides accurate mass measurements, allowing for the determination of the elemental composition of the detected species. For Pyclen-based ligands, ESI-HR-MS spectra typically show protonated molecular ions, [M + H]⁺, and sometimes doubly protonated ions, [M + 2H]²⁺, with m/z values matching the calculated exact mass of the ligand rsc.orgchemrxiv.orgchemrxiv.org. Similarly, for metal complexes, signals corresponding to the metal-ligand complex, often with associated counterions or solvent molecules, are observed rsc.org.

The use of HR-MS ensures high mass accuracy, which is crucial for unequivocally identifying the synthesized compounds and confirming the formation of the desired metal complexes rsc.orgchemrxiv.org. This technique serves as a critical complement to NMR spectroscopy in the characterization process.

X-ray Diffraction Analysis

X-ray diffraction analysis, specifically single-crystal X-ray diffraction, provides definitive information about the solid-state structure of Pyclen-OH ligands and their metal complexes, including bond lengths, bond angles, and coordination geometries.

Single Crystal X-ray Structures of Pyclen-OH Ligands and Metal Complexes.

Single-crystal X-ray diffraction is a powerful technique for obtaining atomic-resolution structures of crystalline compounds. While direct single-crystal structures of Pyclen-OH itself were not prominently featured in the search results, numerous studies report the X-ray crystal structures of Pyclen-based ligands and their metal complexes, providing valuable insights into their coordination behavior and structural properties in the solid state mdpi.comnih.govnih.govnih.gov.

X-ray structures of metal complexes with Pyclen-based ligands have revealed diverse coordination geometries and denticities depending on the specific ligand design and the metal ion. For example, Yttrium(III) complexes with Pyclen-based ligands bearing picolinate arms have shown nonadentate binding of the ligand to the metal ion in the solid state acs.orgnih.gov. Gadolinium(III) complexes with similar ligands have been found to form trinuclear entities in the solid state, where monomeric units are linked by carboxylate bridges chemrxiv.orgacs.org.

Studies on Mn(II) complexes with Pyclen-based ligands have also utilized X-ray crystallography to confirm coordination numbers and geometries. A seven-coordinate, axially compressed pentagonal bipyramidal geometry with one coordination site occupied by an inner-sphere water molecule was observed for a Mn(II) complex with a 15-membered pyridine-based macrocyclic ligand scispace.com. Iron(III) complexes with functionalized Pyclen derivatives have shown six-coordinate, distorted octahedral geometries with the ligand providing four nitrogen donor atoms and the remaining sites occupied by anions like chloride tcu.edursc.org.

These solid-state structures determined by X-ray diffraction are crucial for understanding the coordination chemistry of Pyclen-OH derivatives and provide a basis for interpreting their behavior in solution as studied by techniques like NMR spectroscopy.

Table 3 summarizes representative findings from single-crystal X-ray diffraction studies on metal complexes with Pyclen-based ligands.

| Metal Ion | Ligand Type (Pyclen-based) | Coordination Number | Coordination Geometry | Key Structural Features | Reference |

| Y(III) | Pyclen with picolinate arms (L3, L4) | 9 | Not explicitly stated (nonadentate) | Nonadentate ligand binding | acs.orgnih.gov |

| Gd(III) | Pyclen with picolinate arms (L5) | - | Trinuclear entities in solid state | Monomeric units joined by carboxylate bridges | chemrxiv.orgacs.org |

| Mn(II) | 15-membered macrocycle with acetate | 7 | Axially compressed pentagonal bipyramid | One inner-sphere water molecule | scispace.com |

| Fe(III) | Functionalized Pyclen derivative | 6 | Distorted octahedral | Four N donors from ligand, two cis anions | tcu.edursc.org |

| Y(III), Ho(III), Lu(III) | PCTMB (Pyclen tri-n-butylphosphonate ester) | - | Dimeric structures in solid state | Crystallize in centrosymmetric P1̅ space group | researchgate.net |

| Zn(II) | Pyclen | 5 | Square pyramidal | Single coordinated ammonia (B1221849) molecule | osti.gov |

Electrochemical Characterization (e.g., Cyclic Voltammetry)

Cyclic voltammetry (CV) is a powerful electrochemical technique employed to investigate the redox properties of Pyclen-OH and its metal complexes. This method involves sweeping the potential of a working electrode in a solution containing the analyte and measuring the resulting current. newdrugapprovals.org CV provides insights into electron transfer processes, reversibility, and formal potentials. newdrugapprovals.org Studies on iron(III) complexes of pyclen ligands, including a hydroxyl-substituted analogue (L1), have utilized cyclic voltammetry to assess the impact of functional groups on the pyridine ring on the electrochemical behavior, specifically the Fe(III)/Fe(II) redox couple. cphi-online.comnih.govnewdrugapprovals.org These studies indicate that modifications to the pyridyl moiety can serve as a handle to tune the electrochemical properties of the resulting metal complexes. cphi-online.comnih.gov Ligand-based redox events have also been observed using this technique. nih.gov

Spectrophotometric and Luminescence Studies

UV-Vis Spectroscopy for Electronic Transitions and Reaction Monitoring

UV-Vis spectroscopy is a widely used technique that probes electronic transitions within molecules by measuring their absorbance of light in the ultraviolet and visible regions of the electromagnetic spectrum (typically 200-800 nm). insilicochemistry.io Absorption occurs when electrons transition from lower to higher energy levels upon absorbing photons of specific wavelengths. insilicochemistry.io This technique is valuable for both qualitative and quantitative analysis, aiding in compound identification and concentration determination based on the Beer-Lambert law. insilicochemistry.io In the context of Pyclen-OH systems, UV-Vis spectroscopy can be used to study the electronic properties of the ligand itself, particularly the conjugated π system of the pyridine ring, which gives rise to characteristic absorption bands. insilicochemistry.io Furthermore, UV-Vis spectroscopy is a convenient tool for monitoring the kinetics of chemical reactions involving Pyclen-OH or its metal complexes, such as complex formation or dissociation, by tracking changes in absorbance over time at specific wavelengths. nih.gov

Lanthanide Luminescence Spectroscopy for Hydration State and Photophysical Properties

Lanthanide luminescence spectroscopy is a highly sensitive technique particularly useful for characterizing complexes formed between pyclen-based ligands and luminescent lanthanide ions (e.g., Eu(III), Tb(III), Yb(III)). nih.gov Lanthanide ions exhibit sharp emission bands and long luminescence lifetimes, which are highly sensitive to their coordination environment. nih.gov By measuring the luminescence lifetime in H₂O and D₂O, the number of water molecules coordinated directly to the lanthanide ion in the inner coordination sphere (hydration state, q) can be determined. nih.gov This is based on the efficient non-radiative deactivation of the lanthanide excited state by O-H oscillators of coordinated water molecules, which is significantly reduced when H₂O is replaced by D₂O. nih.gov Lanthanide luminescence spectroscopy also provides crucial information on the photophysical properties of the complexes, including emission quantum yields and excited-state lifetimes, which are important parameters for potential applications such as luminescence imaging or sensing. nih.gov The technique can also assess the efficiency of energy transfer from the ligand (acting as an antenna) to the lanthanide ion, leading to sensitized luminescence.

High-Performance Liquid Chromatography (HPLC) for Purity and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is an essential analytical technique for assessing the purity of Pyclen-OH and its derivatives, as well as for monitoring chemical reactions. HPLC separates components of a mixture based on their differential interactions with a stationary phase as they are carried through a column by a mobile phase under high pressure. The separated components are then detected, and their retention times and peak areas provide information about their identity and quantity. Analytical HPLC is routinely used to verify the purity of synthesized ligands and their metal complexes. nih.gov Preparative HPLC can be employed for the purification of reaction products. HPLC is also valuable for monitoring the progress of synthesis or complexation reactions, allowing chemists to track the consumption of starting materials and the formation of products over time. The purity of Pyclen-OH and its complexes is typically confirmed by analytical HPLC. nih.gov

Computational and Theoretical Investigations on Pyclen Oh Systems

Density Functional Theory (DFT) and Ab Initio Calculations

DFT and ab initio methods are powerful tools used to investigate the electronic structure and properties of molecular systems. DFT, in particular, is widely applied to transition metal complexes due to its computational efficiency and ability to handle electron correlation effects researchgate.net. Ab initio methods, while often more computationally demanding, provide a high level of theoretical rigor nih.gov. Studies on Pyclen-OH systems frequently employ these methods to optimize molecular geometries and analyze electronic distributions.

Geometric and Electronic Structure Optimization of Ligands and Complexes.

Computational studies utilize DFT and ab initio methods to determine the most stable three-dimensional arrangements (geometric structure) and the distribution of electrons (electronic structure) within Pyclen-OH ligands and their metal complexes uni.lunih.govnih.govsigmaaldrich.comarxiv.org. Geometry optimization involves finding the minimum energy structure on the potential energy surface, providing precise bond lengths, bond angles, and dihedral angles. For metal complexes, this reveals how the Pyclen-OH ligand coordinates to the metal center and the resulting conformation of the macrocycle.

Research on related pyclen and cyclen derivatives complexed with metal ions like Zn(II), Mn(II), and Fe(III) demonstrates the application of these methods. For instance, DFT calculations have been used to optimize the geometries of zinc(II) complexes with pyclen and cross-bridged cyclen ligands to understand their structural influence on properties like Lewis acidity and deprotonation energy of coordinated water osti.govresearchgate.net. Similarly, DFT calculations were employed to examine the molecular geometries and electronic structures of tetraaza macrocyclic nickel(II) complexes containing a dicarbinolamine ligand moiety, which shares structural features with Pyclen-OH derivatives ias.ac.in. These calculations helped explain the preferential stability of certain complex structures by analyzing geometric and electronic factors ias.ac.in.

DFT calculations have also been used to predict the geometry of metal complexes with pyclen-based ligands functionalized with pendant arms, such as those containing picolinate (B1231196) groups, providing insights into the coordination environment around the metal ion, like Gd(III) chemrxiv.orgchemrxiv.org. The optimized geometries from these calculations can reveal details such as metal-ligand bond distances and coordination polyhedra chemrxiv.orgnih.gov.

Analysis of Bonding Parameters and Coordination Geometries.

DFT calculations enable a detailed analysis of the bonding interactions between the metal center and the donor atoms of the Pyclen-OH ligand. This includes determining bond lengths, bond angles, and exploring the nature of the chemical bonds (e.g., covalent vs. ionic character). Coordination geometry, which describes the spatial arrangement of the donor atoms around the metal ion, is a critical aspect investigated through computational methods sigmaaldrich.com.

Studies on metal complexes with pyclen and related macrocycles highlight the importance of coordination geometry. For example, computational studies on zinc(II) complexes have shown that both coordination number and geometry significantly impact the binding strength of ligands like water researchgate.net. Analysis of bonding parameters, such as metal-ligand bond distances and angles, derived from optimized structures helps in understanding the stability and reactivity of the complexes nih.govresearchgate.net. For instance, in yttrium, scandium, and lutetium complexes with a pyclen-based ligand, DFT calculations predicted a distorted capped square antiprism coordination geometry, and the calculated metal-ligand bond lengths varied with the ionic radii of the metals, indicating weaker coordination bonds for larger ions nih.gov.

Computational analysis of bonding parameters can also involve examining electron density distribution and orbital interactions to understand the electronic factors influencing the coordination and stability of the complexes ias.ac.in.

Prediction of Chemical Properties

Computational methods are invaluable for predicting various chemical properties of Pyclen-OH systems, providing theoretical estimations that can guide experimental design and interpretation.

Lewis Acidity and Basicity Predictions for Pyclen-OH Metal Centers.

Lewis acidity, the ability of a species to accept an electron pair, and basicity, the ability to donate an electron pair, are fundamental properties that influence the reactivity of metal centers in Pyclen-OH complexes. DFT calculations can be used to predict and quantify the Lewis acidity of the metal center by examining its interaction with Lewis bases arxiv.orgnih.gov.

Studies on zinc(II) complexes with pyclen and related cyclen ligands have utilized DFT to assess Lewis acidity by calculating binding energies with water osti.govresearchgate.netresearchgate.net. These studies have shown that the coordination geometry of the zinc(II) center can strongly impact its Lewis acidity osti.govresearchgate.net. While more constrained coordination generally leads to greater Lewis acidity towards water, this does not always directly correlate with metal-ligand bond lengths osti.gov.

Computational approaches can also explore how modifications to the ligand structure, such as the introduction of different functional groups, can tune the Lewis acidity of the metal center researchgate.net.

Deprotonation Energies and pKa Values of Coordinated Water.

The acidity of water molecules coordinated to a metal center is a crucial factor in many chemical and biological processes, including catalysis. Computational methods, particularly DFT, are used to predict the deprotonation energies and pKa values of coordinated water molecules in Pyclen-OH metal complexes osti.govchemrxiv.orgtemple.edu.

DFT and ab initio calculations have been applied to [(R-cyclen)Zn−OH2]²⁺ complexes (where R-cyclen includes pyclen derivatives) to determine gas-phase proton dissociation energies and condensed-phase pKa values of coordinated water osti.govresearchgate.net. These studies demonstrate that molecular geometry significantly influences the deprotonation energy of coordinated water osti.gov. For example, the pyclen-based zinc complex showed different activation of coordinated water towards deprotonation compared to other cyclen derivatives osti.gov.

Predicting pKa values computationally often involves calculating the free energy difference between the protonated and deprotonated species in solution osti.govtemple.edu. Implicit solvation models are frequently used to account for solvent effects in these calculations nih.govmdpi.com.

Redox Potential Predictions and Correlation with Reactivity.

Redox potentials, which indicate the propensity of a chemical species to gain or lose electrons, are critical for understanding the reactivity of metal complexes, particularly in catalytic and electrochemical applications. Computational methods, such as DFT, can be used to predict the redox potentials of Pyclen-OH metal complexes tcu.educanterbury.ac.nzresearchgate.net.

Studies on iron(III) complexes with pyclen derivatives have used cyclic voltammetry and DFT calculations to evaluate their electrochemical properties and predict redox potentials researchgate.net. These investigations have shown that functional groups on the pyclen ligand can tune the redox potential of the metal center researchgate.net.

Predicting redox potentials computationally typically involves calculating the energy difference between the oxidized and reduced forms of the complex in solution canterbury.ac.nzresearchgate.net. These predictions can then be correlated with experimental electrochemical data and the observed reactivity of the complexes in redox processes libretexts.org. While computational predictions of redox potentials can have some inherent error, they are valuable for understanding trends and the impact of structural variations on electrochemical behavior canterbury.ac.nz.

Mechanistic Insights from Computational Modeling